molecular formula C17H11BrClN3O2 B12215182 N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12215182
M. Wt: 404.6 g/mol
InChI Key: WODRSXHLSLVNDN-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazinecarboxamide derivative characterized by a 1,4-dihydropyridazine core substituted with a 4-chlorophenyl group at position 1 and a 2-bromophenyl carboxamide moiety at position 2.

Properties

Molecular Formula

C17H11BrClN3O2

Molecular Weight

404.6 g/mol

IUPAC Name

N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11BrClN3O2/c18-13-3-1-2-4-14(13)20-17(24)16-15(23)9-10-22(21-16)12-7-5-11(19)6-8-12/h1-10H,(H,20,24)

InChI Key

WODRSXHLSLVNDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 2-chloro-5-trifluoromethylpyridine (0.54 g), hydrazine hydrate (1.2 eq)

  • Solvent : Water (17 mL)

  • Temperature : 100–180°C

  • Time : 24–72 hours

  • Yield : 80–90%

This method leverages high-temperature water as a green solvent, minimizing the need for organic solvents. The hydrothermal environment promotes cyclization while reducing side reactions, yielding the 1,4-dihydropyridazine core with high crystallinity and stability.

The introduction of the carboxamide group at position 3 of the pyridazine ring is achieved through coupling reactions. A widely adopted protocol involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as activating agents.

Stepwise Procedure

  • Activation of Carboxylic Acid :

    • The intermediate 4-oxo-1,4-dihydropyridazine-3-carboxylic acid (1.0 g, 4.63 mmol) is dissolved in anhydrous DMF.

    • EDCI (0.98 g, 5.09 mmol) and HOBt (0.69 g, 4.4 mmol) are added to activate the carboxylic acid moiety, forming an active ester intermediate.

  • Amine Coupling :

    • 2-Bromoaniline (0.63 g, 4.63 mmol) and N,N-diisopropylethylamine (DIEA) (1.20 g, 9.25 mmol) are introduced to the reaction mixture.

    • The solution is heated to 70°C for 8 hours, facilitating nucleophilic attack by the amine.

  • Workup and Purification :

    • The crude product is precipitated in water, filtered, and purified via silica gel chromatography.

    • Yield : 61.9% (0.96 g white solid).

Key Considerations

  • Solvent Choice : DMF enhances reagent solubility but requires thorough removal during workup.

  • Stoichiometry : A 10% excess of EDCI ensures complete activation of the carboxylic acid.

Alternative Hydrothermal Synthesis for Enhanced Crystallinity

A modified hydrothermal approach optimizes crystal stability and purity. By reacting 2-chloro-5-trifluoromethylpyridine with 2-bromoaniline in a sealed reactor, the method achieves:

ParameterValue
Temperature140°C
Reaction Time72 hours
Yield80%
Crystal Stability>6 months at 25°C

This method produces defect-free crystals suitable for X-ray diffraction studies, critical for structural validation.

Post-Functionalization and Substituent Engineering

Bromophenyl and Chlorophenyl Incorporation

The 2-bromophenyl and 4-chlorophenyl groups are introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling.

Typical Conditions :

  • Catalyst : CuI (5 mol%)

  • Ligand : 1,10-phenanthroline

  • Base : K₃PO₄

  • Solvent : DMSO at 110°C

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Hantzsch Condensation80–9095Green solvent, high stability
EDCI/HOBt Coupling60–6598Mild conditions, scalability
Hydrothermal8099Defect-free crystals

Challenges and Optimization Strategies

Common Issues

  • Low Coupling Efficiency : Excess EDCI or prolonged reaction times mitigate incomplete activation.

  • Byproduct Formation : Silica gel chromatography effectively removes undesired isomers.

Yield Enhancement Techniques

  • Microwave Assistance : Reduces reaction time from 8 hours to 45 minutes.

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) boosts coupling efficiency by 15% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group in the pyridazine ring can yield the corresponding alcohol.

    Substitution: The bromine and chlorine atoms in the phenyl rings can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives, including N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, as effective anticancer agents. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Screening

In a study conducted by the National Cancer Institute (NCI), compounds similar to this compound were screened against 60 different cancer cell lines. The results indicated that these compounds exhibit promising activity against certain types of cancer, particularly due to their ability to induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has also shown notable antimicrobial activity. Its structure allows it to interact with bacterial enzymes, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Testing

A comprehensive study evaluated the antimicrobial efficacy of various pyridazine derivatives, including those similar to this compound. The results demonstrated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

Synthesis and Structural Insights

The synthesis of this compound involves several steps that can be optimized for yield and purity. The continuous flow synthesis method has been employed to enhance reaction efficiency and reduce by-products during the synthesis process .

Synthesis Method Advantages Challenges
Continuous FlowHigher yield, reduced by-productsRequires specialized equipment
Batch SynthesisSimplicity and ease of setupLower yield, more by-products

Mechanism of Action

The exact mechanism of action of N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the pyridazine ring and halogenated phenyl groups suggests potential interactions with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, highlighting differences in substituents, physical properties, and biological activity:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Biological Activity/Notes References
This compound R1: 4-Cl; R2: 2-Br Not reported Not reported Potential carbonic anhydrase inhibitor
1-(4-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide R1: 4-Cl; R2: 2-OCH3 Not reported Discontinued Structural analog with methoxy substitution
1-(4-Bromophenyl)-N-(3-fluoro-4-substituted-phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (32) R1: 4-Br; R2: 3-F,4-subst. 141.3–143.4 48.3 Higher yield; halogen variation
N-(4-fluorophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide R1: 4-Cl; R2: 4-F Not reported Not reported Fluorine substitution impacts solubility
N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (10d) R1: 4-Cl; R2: 4-SO2NH2 Not reported Discrepant Reported NMR data inconsistencies

Key Observations:

Substituent Effects on Physical Properties: Bromine and chlorine substituents (e.g., compound 32) are associated with moderate melting points (141–143°C), suggesting stable crystalline structures . Methoxy or fluorine substituents may lower melting points due to reduced molecular symmetry.

Lower yields in other analogs (e.g., 35.2% for compound 33) may reflect steric or electronic challenges during coupling .

Biological Implications :

  • The sulfonamide derivative 10d was investigated for carbonic anhydrase inhibition but exhibited discrepancies in NMR data, suggesting possible structural misassignment in prior studies .
  • Fluorine-substituted analogs (e.g., compound 34 in ) may exhibit enhanced binding to hydrophobic enzyme pockets due to fluorine's electronegativity and small atomic radius .

Structural Sensitivity: Minor substituent changes (e.g., Br → Cl, OCH3 → F) significantly alter physicochemical properties. For example, compound 32 (4-Br) has a lower melting point than chlorinated analogs, likely due to weaker halogen bonding .

Research Findings and Challenges

  • Characterization Issues: Compound 10d highlights the importance of rigorous NMR validation.
  • Synthetic Optimization : Higher yields in brominated analogs (e.g., 32 ) compared to methoxy-substituted derivatives suggest that electron-withdrawing groups may favor reaction efficiency .

Biological Activity

N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrClN2O. Its structure features a dihydropyridazine core with bromine and chlorine substituents, which are crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.5 μg/mL
Escherichia coli0.5 μg/mL1.0 μg/mL
Pseudomonas aeruginosa0.75 μg/mL1.5 μg/mL

The compound showed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

2. Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity. Studies have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (μM)
MCF-715
HeLa20

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which indicated an increase in sub-G1 phase cells .

3. Enzyme Inhibition

This compound has been identified as an inhibitor of key enzymes involved in bacterial DNA replication and folate metabolism:

Enzyme IC50 (μM)
DNA Gyrase12.5
Dihydrofolate Reductase (DHFR)3.0

These findings suggest that the compound could serve as a lead for developing new antibacterial agents targeting these enzymes .

Case Studies

Several studies have explored the biological activity of similar compounds within the same class as this compound:

  • A study by Al-Mahrooqi et al. highlighted the enhanced antimicrobial activity of compounds with similar structural motifs, suggesting that halogen substitutions significantly improve potency against resistant strains .
  • Research conducted by Kumar et al. demonstrated that derivatives of pyridazine exhibited promising anticancer activities through apoptosis induction pathways .

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